Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate
Description
Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a phenyl ring substituted with a bromine atom at the 3-position and an ethoxy group at the 4-position. The compound’s structure includes a hydroxyl group and an ethyl ester moiety on the propanoate backbone.
Key features include:
- Molecular formula: Likely C₁₂H₁₅BrO₄ (inferred from analogs ).
- Functional groups: Bromo (electron-withdrawing), ethoxy (electron-donating), hydroxyl (polar), and ester (hydrolyzable).
- Stereochemistry: The hydroxyl group introduces chirality; absolute configuration (e.g., S or R) can be determined via derivatization with chiral auxiliaries like Mosher’s esters .
Properties
Molecular Formula |
C13H17BrO4 |
|---|---|
Molecular Weight |
317.17 g/mol |
IUPAC Name |
ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H17BrO4/c1-3-17-12-6-5-9(7-10(12)14)11(15)8-13(16)18-4-2/h5-7,11,15H,3-4,8H2,1-2H3 |
InChI Key |
CEDZEWODVADROB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)OCC)O)Br |
Origin of Product |
United States |
Preparation Methods
Preparation via Halogenation and Esterification
a. Starting Material Selection
The synthesis typically begins with a phenyl precursor bearing the 4-ethoxy substituent, such as 3-bromo-4-ethoxyphenyl derivatives, which serve as the aromatic core. These compounds are often prepared through electrophilic aromatic substitution or halogenation of phenolic or methoxyphenyl precursors, followed by bromination at the desired position.
b. Bromination of Phenyl Precursors
The bromination of the phenyl ring is achieved via electrophilic substitution using N-bromosuccinimide (NBS) in the presence of a radical initiator or under controlled electrophilic conditions. This step selectively introduces the bromine atom at the 3-position of the phenyl ring, facilitated by directing effects of the methoxy group.
c. Esterification to Form the Propanoate Core
The key step involves esterification of a suitable hydroxy acid or aldehyde intermediate to generate the ethyl ester. A typical route involves the reaction of the corresponding acid with ethanol in the presence of catalytic sulfuric acid or using carbodiimide coupling agents under mild conditions.
Hydroxy Group Introduction at the Propanoate Chain
The hydroxyl group at the 3-position of the propanoate chain is introduced via nucleophilic addition or reduction strategies:
a. Nucleophilic Addition:
An aldehyde intermediate, such as ethyl 3-bromo-2-oxopropanoate, undergoes nucleophilic addition with suitable nucleophiles like hydride donors, leading to the formation of the 3-hydroxy derivative.b. Reduction of Ketone to Hydroxy:
The ketone functional group in ethyl 3-bromo-2-oxopropanoate is reduced using sodium borohydride (NaBH₄), which selectively converts ketones to secondary alcohols, yielding the desired 3-hydroxypropanoate.
Supporting Data:
In a similar synthesis, ethyl 3-bromo-2-oxopropanoate was reduced with NaBH₄ in methanol at 0°C, leading to ethyl 3-bromo-2-hydroxypropanoate with a 56% yield, as detailed in the research data (reference).
Coupling of Aromatic and Propanoate Units
The phenyl derivative bearing the bromine and methoxy groups is coupled with the hydroxypropanoate core through nucleophilic substitution or cross-coupling reactions:
a. Nucleophilic Substitution:
The phenyl bromide reacts with the hydroxypropanoate derivative under basic conditions, facilitating substitution at the bromine position.b. Cross-Coupling Techniques:
Palladium-catalyzed Suzuki or Heck coupling reactions can be employed to attach the phenyl ring to the propanoate backbone, especially when more complex substitution patterns are involved.
Final Functionalization and Purification
The last steps involve:
a. Hydroxyl Group Stabilization:
Ensuring the hydroxyl group remains intact during subsequent reactions, often by controlling reaction conditions to prevent elimination or side reactions.b. Purification:
Techniques such as column chromatography using ethyl acetate/hexane mixtures are employed to isolate the product with high purity.
Summary of Preparation Methods
Analytical Validation
The structure and purity of synthesized Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate are confirmed via NMR, IR, and mass spectrometry, as demonstrated in the literature. For instance, the $$^{1}H$$ NMR spectrum shows characteristic signals corresponding to aromatic protons, methoxy groups, and the hydroxyl-bearing methylene, supporting the successful synthesis.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the hydroxy group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The phenyl ring’s substituents significantly influence physical properties and reactivity. Below is a comparative analysis:
Key Observations :
- Halogen Effects: Bromine increases molecular weight and lipophilicity compared to chlorine or fluorine analogs (e.g., Ethyl 3-(2-bromo-6-fluorophenyl)-3-hydroxypropanoate, C₁₁H₁₂BrFO₃ ).
- Alkoxy vs. Alkyl Groups : Ethoxy (OEt) substituents enhance steric bulk and electron-donating effects compared to methoxy (OMe) or methyl groups .
Stereochemical Determination :
Spectroscopic and Reactivity Profiles
- NMR Shifts: Electron-withdrawing substituents (e.g., Br, NO₂) deshield adjacent protons. For example, the methoxy protons in Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate resonate at 3.43 ppm , whereas ethoxy groups may shift signals upfield due to increased electron density.
- Reactivity : The hydroxyl group participates in esterification, oxidation, or protection/deprotection reactions. Bromine facilitates electrophilic aromatic substitution or Suzuki coupling for further derivatization.
Biological Activity
Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article focuses on its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 317.18 g/mol. Its structure includes a hydroxypropanoate moiety with a bromine atom and an ethoxy group attached to the phenyl ring. These substituents enhance its reactivity and binding affinity to biological targets, which is crucial for its medicinal applications.
The presence of halogen substituents, particularly bromine, significantly influences the compound's biological activity. Bromine can enhance binding affinity to various enzymes and receptors, potentially modulating their activity. The compound may interact with inflammatory pathways, making it a candidate for pain management therapies.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory properties. Its structural features allow it to act as an intermediate in synthesizing pharmaceuticals targeting inflammatory pathways. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting a potential for developing anti-inflammatory drugs.
Enzyme Interaction Studies
The compound's interactions with specific enzymes have been explored in various studies. For instance, the presence of bromine enhances its affinity for cytochrome P450 enzymes, which are involved in drug metabolism. This interaction can lead to the formation of metabolites that may have therapeutic effects or contribute to toxicity profiles .
Case Studies and Research Findings
-
Study on Pain Management :
A study investigated the efficacy of this compound in reducing pain in animal models. The results demonstrated a significant reduction in pain responses compared to control groups, highlighting its potential as an analgesic agent. -
Inflammation Inhibition :
Another research focused on the compound's ability to inhibit inflammatory markers in vitro. The findings indicated that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, which are critical mediators of inflammation.
Data Table: Biological Activity Summary
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anti-inflammatory | Significant reduction in cytokines | Inhibition of pro-inflammatory pathways |
| Enzyme interaction | Enhanced binding affinity | Modulation of cytochrome P450 activity |
| Pain management | Reduced pain response | Potential analgesic effects |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Center
The bromine atom at the 3-position of the phenyl ring undergoes nucleophilic substitution under transition metal catalysis. This reaction is critical for modifying the aromatic system:
*Inferred from analogous brominated phenylpropanoates in .
Mechanism : The bromine’s electrophilicity is enhanced by the electron-withdrawing ethoxy group at the 4-position, facilitating oxidative addition with Pd(0) catalysts.
Ester Hydrolysis
The ethyl ester group is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid:
| Conditions | Reagents | Product | Applications |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄, H₂O, reflux | 3-(3-Bromo-4-ethoxyphenyl)-3-hydroxypropanoic acid | Precursor for amide derivatives. |
| Basic Hydrolysis | NaOH, EtOH, rt | Sodium salt of the acid | Improves solubility for further reactions. |
Experimental protocols from confirm hydrolysis completion within 2–4 hours under reflux.
Oxidation of the Hydroxyl Group
The β-hydroxy group undergoes oxidation to form a ketone, enabling downstream functionalization:
Ethoxy Group Modifications
The 4-ethoxy substituent participates in demethylation or ether cleavage:
| Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|
| Ether Cleavage | BBr₃, CH₂Cl₂ | –30°C → rt | Demethylation yields a phenolic –OH group. |
| Alkylation | Alkyl halides, K₂CO₃ | DMF, 60°C | Ethoxy replaced with larger alkoxy groups (e.g., propoxy). |
Data from suggest that BBr₃-mediated cleavage achieves >90% conversion.
Transition Metal-Mediated Coupling Reactions
The compound’s bromine and hydroxyl groups enable sequential functionalization:
Stereoselective Transformations
The chiral β-hydroxy center enables enantioselective reactions:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoate, and what critical parameters influence yield?
- The compound can be synthesized via esterification or hydroesterification. For example, tert-butyl 3-hydroxypropanoate derivatives are synthesized using carbodiimide coupling agents (e.g., DCC) with DMAP as a catalyst in anhydrous dichloromethane, achieving yields up to 81% after purification by column chromatography (ethyl acetate/hexane gradients) . Catalytic systems like Co₂(CO)₈ with ligands (e.g., 3-hydroxypyridine) under CO pressure (7.5 MPa) and moderate temperatures (75°C) optimize yields (64%) and selectivity (95.7%) in similar β-hydroxy esters . Key parameters include catalyst choice, solvent purity, and reaction time.
Q. What common chemical transformations are applicable to the hydroxyl and ester groups in this compound?
- The hydroxyl group can undergo oxidation (e.g., KMnO₄) to form a ketone, while the ester group can be reduced (e.g., LiAlH₄) to the corresponding alcohol . Substitution reactions, such as halogenation at the hydroxyl site using SOCl₂ or PBr₃, are also feasible . These transformations require careful control of reaction conditions to avoid side reactions, such as ester hydrolysis under acidic/basic conditions.
Q. Which spectroscopic methods are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identifies the bromo and ethoxyphenyl substituents via coupling patterns and chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm).
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., MH+ peaks) and fragmentation patterns .
- IR Spectroscopy : Detects hydroxyl (~3200–3500 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in catalytic efficiencies between cobalt-based and carbodiimide-based systems for synthesizing β-hydroxy esters?
- Cobalt catalysts (e.g., Co₂(CO)₈) favor hydroesterification under high CO pressure, ideal for bulk synthesis but requiring specialized equipment . In contrast, carbodiimide agents (e.g., DCC) are effective for small-scale, stepwise coupling but may introduce impurities requiring chromatography . Ligand selection (e.g., 3-hydroxypyridine vs. DMAP) and solvent polarity significantly impact reaction kinetics and byproduct formation.
Q. What strategies improve regioselective modification of the bromine substituent in this compound?
- The bromine atom at the 3-position of the phenyl ring is electron-deficient due to the adjacent ethoxy group, making it susceptible to nucleophilic aromatic substitution (e.g., with amines or thiols) under Pd catalysis . Protecting the hydroxyl group (e.g., as a silyl ether) prevents unwanted side reactions during substitution .
Q. How does the compound’s stability vary under different storage conditions?
- The ester group is prone to hydrolysis in humid environments. Storage at 2–8°C in anhydrous solvents (e.g., DCM) under inert gas (N₂/Ar) minimizes degradation . Accelerated stability studies (40°C/75% RH) can predict shelf-life, with HPLC monitoring for purity .
Q. What role does this compound play in the synthesis of bioactive intermediates?
- Similar β-hydroxy esters are precursors for antitubercular agents and protease inhibitors. For example, methyl 3-hydroxypropanoate derivatives are key intermediates in naphthyridine-based therapeutics . The bromine and ethoxy groups enhance binding affinity in target proteins through halogen and hydrophobic interactions.
Data Contradiction Analysis
Q. Why do studies report conflicting yields for hydroesterification reactions using cobalt catalysts?
- Discrepancies arise from variations in CO pressure (5–10 MPa), ligand ratios, and catalyst activation time. For instance, ligand-free Co₂(CO)₈ systems show lower selectivity (<70%) due to competing side reactions, while ligand-stabilized systems achieve >95% selectivity . Impurities in ethylene oxide or methanol reactants also affect reproducibility.
Methodological Recommendations
- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate interactions between temperature, pressure, and catalyst loading .
- Purification : Employ preparative HPLC for high-purity isolation, especially for enantiomerically pure forms .
- Safety : Handle brominated intermediates in fume hoods due to potential irritant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
